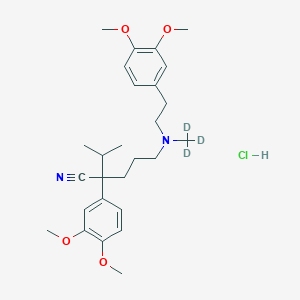
Verapamil-d3 (hydrochloride)
Overview
Description
Verapamil-d3 (hydrochloride) is a useful research compound. Its molecular formula is C27H39ClN2O4 and its molecular weight is 494.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Verapamil-d3 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Verapamil-d3 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Modified Release Matrix Compacts : Verapamil hydrochloride is used in modified release formulations to treat arrhythmias. A study by Rojas, Aristizabal, and Sánchez (2013) focused on creating an 8-hour in vitro release profile of Verapamil HCl for once-a-day administration, using a combination of polymers like carnauba wax and hydroxypropyl methylcellulose (Rojas, Aristizabal, & Sánchez, 2013).
Effect on Lower Esophageal Sphincter Pressure : Becker and Burakoff (1983) investigated the impact of Verapamil on resting lower esophageal sphincter pressure in normal subjects and patients with achalasia, finding a significant decrease post-infusion. This suggests potential drug therapy applications in treating achalasia and diffuse esophageal spasm (Becker & Burakoff, 1983).
Reduction of Anesthetic Requirements : Maze, Mason, and Kates (1983) studied the effect of Verapamil on anesthetic requirements, finding a 25% reduction in halothane MAC in dogs. This points to Verapamil's potential role in adjusting anesthetic dosage in patients (Maze, Mason, & Kates, 1983).
Potential Hepatic Injury : A study by Nash and Feer (1983) reported hepatic dysfunction in a patient receiving Verapamil therapy for hypertension, highlighting the need for caution and monitoring for hepatic side effects (Nash & Feer, 1983).
Calcium Infusion for Reversing Adverse Effects : Verapamil-related hemodynamic and electrophysiological complications can be reversed with calcium infusion, as observed in a patient with hypertrophic cardiomyopathy treated by Morris and Goldschlager (1983) (Morris & Goldschlager, 1983).
Bone Resorption Inhibition : Lerner and Gustafson (1982) found that Verapamil could reduce lα(OH)D3‐stimulated mineral mobilization in mouse calvarial bones, indicating a potential role in managing bone resorption (Lerner & Gustafson, 1982).
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-(trideuteriomethyl)amino]-2-propan-2-ylpentanenitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/i3D3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQPXTMNIUCOSY-FJCVKDQNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCC(C#N)(C1=CC(=C(C=C1)OC)OC)C(C)C)CCC2=CC(=C(C=C2)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Verapamil-d3 (hydrochloride) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[3-[1-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]oxetan-3-yl]amino]acetic acid](/img/structure/B8050231.png)



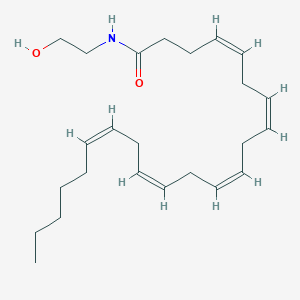
![(1R,3S,5R)-4-[(Z)-7-(dimethylamino)hept-2-enyl]-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentane-1,3-diol](/img/structure/B8050277.png)
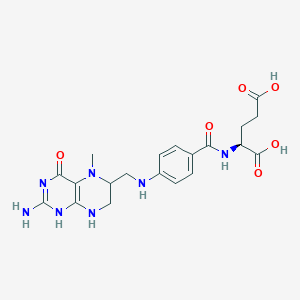
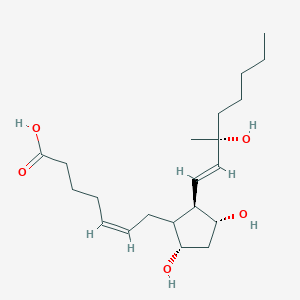


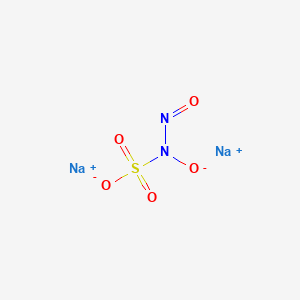

![methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B8050310.png)